![molecular formula C17H21N5O2S B4369661 N-benzyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4369661.png)
N-benzyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazole-4-sulfonamide
Overview
Description
N-benzyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazole-4-sulfonamide, commonly known as BEMPS, is a sulfonamide-based compound that has been extensively studied for its potential applications in scientific research. BEMPS is a highly potent and selective inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells.
Scientific Research Applications
BEMPS has been extensively studied for its potential applications in cancer research. CA IX is overexpressed in many types of cancer cells and is involved in tumor growth, angiogenesis, and metastasis. Inhibition of CA IX has been shown to reduce the growth and invasiveness of cancer cells, making it an attractive target for cancer therapy. BEMPS has been shown to be a highly potent and selective inhibitor of CA IX, making it a promising candidate for the development of new cancer therapies.
Mechanism of Action
BEMPS inhibits the activity of CA IX by binding to the enzyme's active site. CA IX is involved in the regulation of intracellular pH, and inhibition of its activity leads to a decrease in intracellular pH, which in turn inhibits the growth and invasiveness of cancer cells.
Biochemical and Physiological Effects:
BEMPS has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effect on CA IX, BEMPS has been shown to inhibit the growth and invasiveness of cancer cells, induce apoptosis (programmed cell death), and reduce the formation of new blood vessels (angiogenesis) in tumors.
Advantages and Limitations for Lab Experiments
One of the main advantages of BEMPS for lab experiments is its high potency and selectivity for CA IX. This makes it a valuable tool for studying the role of CA IX in cancer biology. However, one limitation of BEMPS is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for the research on BEMPS. One area of interest is the development of new cancer therapies based on the inhibition of CA IX. BEMPS has shown promise in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another area of interest is the development of new tools for studying the role of CA IX in cancer biology. BEMPS can be used as a probe to study the expression and activity of CA IX in cancer cells, which could lead to the identification of new targets for cancer therapy. Finally, there is a need for the development of new methods for the synthesis and purification of BEMPS, which could improve its solubility and make it more suitable for use in experimental settings.
properties
IUPAC Name |
N-benzyl-N-[(2-ethylpyrazol-3-yl)methyl]-1-methylpyrazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2S/c1-3-22-16(9-10-18-22)13-21(12-15-7-5-4-6-8-15)25(23,24)17-11-19-20(2)14-17/h4-11,14H,3,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXCSDWNCRTRPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CN(N=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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